
甲基 (2S)-1-(4-硝基苯基)吡咯烷-2-羧酸酯
描述
Methyl (2S)-1-(4-nitrophenyl)pyrrolidine-2-carboxylate, more commonly known as MNP, is an organic compound with a wide range of applications in scientific research. It is a versatile molecule with a wide range of biochemical and physiological effects, making it an invaluable tool for scientists. MNP can be used for a variety of purposes, including in the synthesis of other compounds, as a reagent, and in lab experiments. In
科学研究应用
Synthesis of Heterocyclic Compounds
Methyl (4-nitrophenyl)-L-prolinate: is used in the synthesis of various heterocyclic compounds, which are crucial in medicinal chemistry. These compounds often exhibit a range of pharmacological properties, including antiviral, anti-inflammatory, and anticancer activities . The compound’s ability to act as an intermediate in the synthesis of more complex molecules makes it valuable for creating new drugs with potential therapeutic applications.
Antiviral Agents
Derivatives of Methyl (4-nitrophenyl)-L-prolinate have been explored for their antiviral properties. For example, indole derivatives, which can be synthesized from this compound, have shown inhibitory activity against influenza A and other viruses . This application is particularly relevant in the search for new treatments for viral diseases.
Pharmaceutical Intermediates
The compound serves as an intermediate in pharmaceutical synthesis. It’s used to create more complex molecules that can have applications across a variety of drug categories. This includes the development of compounds with improved pharmacokinetic properties or targeted delivery mechanisms .
Radiochemistry
Activated esters of 4-nitrophenyl , such as Methyl (4-nitrophenyl)-L-prolinate , are used in radiochemistry to prepare radiolabeled compounds. These compounds are essential for imaging techniques like positron emission tomography (PET), which is used in medical diagnostics .
作用机制
Target of Action
Methyl (2S)-1-(4-nitrophenyl)pyrrolidine-2-carboxylate, also known as L-Proline, 1-(4-nitrophenyl)-, methyl ester, primarily targets organic reactions as a catalyst . It is used in the synthesis of 2,4,6-triarylpyridines through one-pot three-component reactions .
Mode of Action
The compound interacts with its targets by facilitating a wide range of organic reactions. Among these reactions are Robinson annulations, aldol reactions, Mannich reactions, Michael reactions, direct electrophilic α-aminations, Diels–Alder reactions, Baylis–Hillman reactions, aza-Morita-Baylis–Hillman reactions, α-selenenylation, oxidation, chlorination, and others .
Biochemical Pathways
The compound affects the biochemical pathways involved in the synthesis of 2,4,6-triarylpyridines. It does this through one-pot three-component reactions of acetophenone, aryl aldehydes, and ammonium acetate . The compound’s role as a catalyst in these reactions leads to changes in the downstream effects of these pathways.
Pharmacokinetics
Its use as a catalyst in organic reactions suggests that its bioavailability may be influenced by its chemical properties and the conditions under which the reactions take place .
Result of Action
The compound’s action results in the synthesis of 2,4,6-triarylpyridines . It has been shown to be effective in providing the products in high to excellent yield under solvent-free conditions . Moreover, it can be easily recovered by facile separation by magnetic forces and recycled for several times without significant loss of its catalytic activity .
Action Environment
The action, efficacy, and stability of Methyl (2S)-1-(4-nitrophenyl)pyrrolidine-2-carboxylate are influenced by environmental factors. For instance, it has been shown to be stable up to 200 °C for use as a catalyst in organic reactions . Its efficacy and stability are also influenced by the conditions under which the reactions take place, including the presence of other compounds and the temperature .
属性
IUPAC Name |
methyl (2S)-1-(4-nitrophenyl)pyrrolidine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O4/c1-18-12(15)11-3-2-8-13(11)9-4-6-10(7-5-9)14(16)17/h4-7,11H,2-3,8H2,1H3/t11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHUGHLAIFLPIPC-NSHDSACASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCCN1C2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1CCCN1C2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl (2S)-1-(4-nitrophenyl)pyrrolidine-2-carboxylate | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

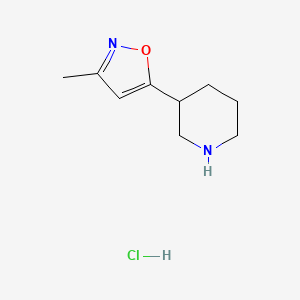
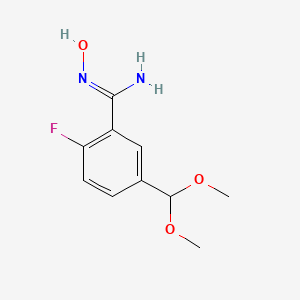




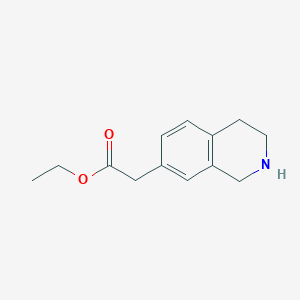

![1,4-Dihydro-4-oxothieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B1455120.png)
![2-(4-Ethynylphenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine](/img/structure/B1455121.png)
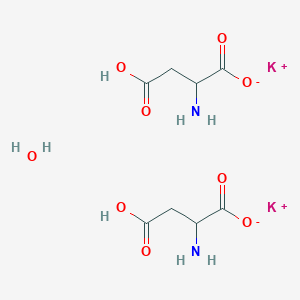
![N-[2-(4-Amino-pyrazol-1-yl)-ethyl]-2-methoxy-acetamidedihydrochloride](/img/structure/B1455124.png)
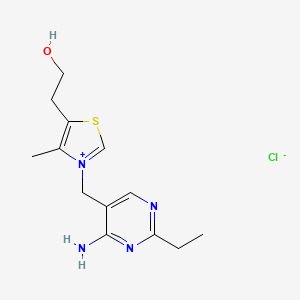
![Methyl 3-[(6-aminohexyl)carbamoyl]benzoate](/img/structure/B1455126.png)